molecular formula C11H15NO2 B1308945 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde CAS No. 876710-46-2

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B1308945
CAS No.: 876710-46-2
M. Wt: 193.24 g/mol
InChI Key: VEESJKGXTHDKKE-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound encompasses three distinct functional domains that contribute to its overall chemical properties and reactivity profile. The compound features a five-membered furan ring containing an oxygen heteroatom, which serves as the aromatic core of the molecule. This furan ring bears an aldehyde functional group at the 2-position, represented by the characteristic carbonyl carbon-hydrogen bond that imparts significant electrophilic character to this region of the molecule. The aldehyde functionality is particularly important as it provides a reactive site for various chemical transformations including nucleophilic additions, condensation reactions, and oxidation-reduction processes.

The piperidine ring system represents the second major structural component, functioning as a six-membered saturated nitrogen heterocycle that is directly attached to the furan ring through the nitrogen atom at the 5-position of the furan system. The piperidine moiety adopts a chair conformation under typical conditions, similar to other related furan-piperidine derivatives studied extensively in the literature. The 2-methyl substituent on the piperidine ring introduces additional steric considerations and conformational constraints that influence the overall three-dimensional shape of the molecule. This methyl group is positioned axially or equatorially depending on the specific chair conformation adopted by the piperidine ring, with the equatorial position generally being thermodynamically favored due to reduced steric interactions.

Computational analyses of related compounds such as 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde have demonstrated that the furan and piperidine rings can adopt various orientational relationships depending on the rotational freedom around the carbon-nitrogen bond connecting these two ring systems. The presence of the methyl substituent at the 2-position of the piperidine ring in this compound is expected to introduce additional conformational preferences that may differ from those observed in compounds with methyl substitution at other positions. The nitrogen atom in the piperidine ring exhibits sp³ hybridization and maintains a pyramidal geometry, allowing for potential inversion processes that could interconvert different stereoisomeric forms of the molecule.

Crystallographic Studies and Conformational Dynamics

While specific crystallographic data for this compound are not available in the current literature, extensive crystallographic studies of related furan-piperidine compounds provide valuable insights into the likely structural characteristics of this compound. Crystal structure analyses of similar derivatives have revealed important information about bond lengths, bond angles, and intermolecular interactions that are expected to be relevant for understanding the solid-state behavior of this compound.

Crystallographic investigations of furan-containing heterocycles have consistently shown that the furan ring maintains a planar geometry with carbon-carbon bond lengths typically ranging from 1.34 to 1.44 angstroms and carbon-oxygen bond lengths around 1.36 angstroms. The aldehyde functional group attached to the furan ring exhibits characteristic carbonyl bond lengths of approximately 1.21 angstroms for the carbon-oxygen double bond and 1.11 angstroms for the carbon-hydrogen bond of the formyl group. These structural parameters are expected to be similar in this compound based on the consistent geometric features observed across the furan-aldehyde family of compounds.

The piperidine ring system in related crystal structures typically adopts a chair conformation with carbon-carbon bond lengths ranging from 1.52 to 1.54 angstroms and carbon-nitrogen bond lengths around 1.47 angstroms. The presence of the methyl substituent at the 2-position introduces additional steric considerations that may influence the preferred conformation of the piperidine ring. Studies of other methylated piperidine derivatives have shown that methyl groups can adopt either axial or equatorial positions, with the equatorial orientation generally being more stable due to reduced 1,3-diaxial interactions.

Intermolecular interactions in the crystal lattice of furan-piperidine compounds typically involve hydrogen bonding patterns, van der Waals forces, and π-π stacking interactions. The aldehyde functionality can participate in weak hydrogen bonding as both a hydrogen bond donor through the formyl hydrogen and as an acceptor through the carbonyl oxygen. The nitrogen atom in the piperidine ring may also participate in intermolecular interactions, particularly if protonation occurs under specific crystallization conditions. Analysis of related crystal structures has revealed that these compounds often form layered structures with molecules organized through cooperative hydrogen bonding networks and aromatic stacking interactions between furan rings.

Comparative Structural Analysis with Related Furan-Piperidine Hybrids

Comparative structural analysis reveals significant insights when examining this compound alongside other members of the furan-piperidine hybrid family. The positioning of the methyl substituent on the piperidine ring represents a critical structural variable that influences both the conformational preferences and the overall molecular properties of these compounds. Detailed comparison with 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde demonstrates how the location of methyl substitution affects the three-dimensional architecture of these molecules.

The 4-methyl substituted analog exhibits a molecular weight of 193.24 grams per mole, identical to the 2-methyl substituted compound, but the different positioning of the methyl group creates distinct steric environments and conformational preferences. In the 4-methyl derivative, the methyl group is positioned further from the nitrogen atom and the site of attachment to the furan ring, potentially allowing for greater conformational flexibility around the carbon-nitrogen bond connecting the two ring systems. Conversely, the 2-methyl substitution in the target compound places the methyl group in closer proximity to the nitrogen atom and may introduce more significant steric interactions that constrain the available conformational space.

Structural studies of the unsubstituted parent compound 5-(piperidin-1-yl)furan-2-carbaldehyde provide a baseline for understanding how methyl substitution influences molecular properties. This parent compound has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 grams per mole, representing a reduction of one carbon atom and two hydrogen atoms compared to the methylated derivatives. The absence of the methyl substituent in the parent compound allows for maximum conformational flexibility of the piperidine ring and unrestricted rotation around the carbon-nitrogen bond connecting the two ring systems.

Comparative analysis extends to other substitution patterns, including hydroxylated derivatives such as 5-(4-hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde and 5-(4-hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde. These compounds introduce additional hydrogen bonding capabilities through the hydroxyl functional group, which can significantly alter both intramolecular and intermolecular interaction patterns. The molecular weights of these hydroxylated derivatives increase to 209.24 grams per mole due to the addition of the oxygen atom.

Table 1: Comparative Molecular Properties of Furan-Piperidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₁H₁₅NO₂ 193.24 876710-46-2 2-methyl substitution on piperidine
5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde C₁₁H₁₅NO₂ 193.24 842973-89-1 4-methyl substitution on piperidine
5-(piperidin-1-yl)furan-2-carbaldehyde C₁₀H₁₃NO₂ 179.22 22868-60-6 Unsubstituted piperidine ring
5-(4-hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde C₁₁H₁₅NO₃ 209.24 2138182-78-0 2-methyl and 4-hydroxy substitution

The conformational dynamics of these related compounds have been studied through various computational and experimental methods, revealing important trends in how substitution patterns affect molecular behavior. Nuclear magnetic resonance spectroscopy studies of related compounds demonstrate that the chemical shifts of both the furan ring protons and the piperidine ring protons are sensitive to the substitution pattern and conformational preferences of the molecule. For instance, compounds with substitution closer to the nitrogen atom tend to show greater chemical shift variations due to the electronic effects of the substituents on the nitrogen lone pair and its interaction with the furan ring system.

Properties

IUPAC Name

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-2-3-7-12(9)11-6-5-10(8-13)14-11/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJKGXTHDKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424338
Record name 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-46-2
Record name 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 2-methylpiperidine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(2-Methyl-piperidin-1-yl)-furan-2-carboxylic acid.

    Reduction: 5-(2-Methyl-piperidin-1-yl)-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from furan-2-carbaldehyde structures. For instance, derivatives of furan-2-carbaldehyde have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. In a study, synthesized compounds exhibited moderate to good activity compared to standard drugs like ciprofloxacin . The presence of the furan moiety in these compounds enhances their bioactive potential, making them suitable candidates for developing new antimicrobial agents.

Table 1: Antibacterial Activity of Furan Derivatives

Compound NameGram-positive ActivityGram-negative Activity
5-(2-methylpiperidin-1-yl)furan-2-carbaldehydeModerateGood
5-(4-chlorophenyl)furan-2-carbaldehydeGoodModerate

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. For example, it can undergo condensation reactions to form chalcones, which have been reported to possess antitumor, anti-inflammatory, and antiviral activities . The ability to modify the furan ring allows for the creation of diverse pharmacophores that can be tailored for specific therapeutic targets.

Polymer Development

This compound is also investigated for its potential in polymer chemistry. Its reactive aldehyde group can participate in polymerization reactions, leading to the formation of polyethers and polyesters. These polymers are considered for applications in coatings and packaging materials due to their superior barrier properties compared to traditional polymers like polyethylene terephthalate (PET) .

Table 2: Potential Polymer Applications

Polymer TypeApplication AreaProperties
Polyethylene furanoate (PEF)Packaging materialsSuperior thermal stability
Polyurethane filmsCoatingsEnhanced mechanical properties

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of various furan derivatives, compounds synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine ring significantly influenced antibacterial activity, with certain derivatives showing enhanced efficacy against resistant strains .

Case Study 2: Polymer Synthesis

A recent investigation focused on the polymerization potential of derivatives of this compound. Researchers successfully synthesized a series of polyesters through condensation reactions, demonstrating that these materials exhibited improved mechanical properties and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The furan ring and piperidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) : Synthesized from 2-furaldehyde in water, yielding 45.2% with a melting point (m.p.) of 126–128°C .

Piperidine-Containing Derivatives

  • 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde : Commercial availability suggests standardized synthetic routes, likely involving nucleophilic substitution between furfural and 3-methoxypiperidine .

Sulfur-Containing Derivatives

Thermodynamic and Physical Properties

Aryl-Substituted Derivatives

  • Thermodynamics : Nitrophenyl derivatives exhibit high sublimation enthalpies (ΔsubH° ~100 kJ/mol) due to strong intermolecular interactions. For example, 5-(4-nitrophenyl)furan-2-carbaldehyde has a standard molar combustion enthalpy (∆cH°m) of -4,890 kJ/mol and formation enthalpy (∆fH°m) of -190 kJ/mol .
  • Melting Points : Nitrophenyl derivatives generally have higher m.p. (>150°C) compared to chlorophenyl analogues (126–128°C) due to increased polarity .

Piperidine-Containing Derivatives

  • Solubility : The 3-methoxypiperidinyl group enhances solubility in polar solvents compared to aryl substituents, though specific data are unavailable .

Key Comparative Data Tables

Table 1: Physical and Thermodynamic Properties of Selected Derivatives

Compound Substituent m.p. (°C) ΔsubH° (kJ/mol) ∆cH°m (kJ/mol) Reference
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl 126–128 - -
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl >150 105.3 -4,890
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde 3-Methoxypiperidin-1-yl Not reported - -

Biological Activity

5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of 193.24 g/mol. It features a furan ring attached to a 2-methylpiperidine moiety, which enhances its chemical reactivity and biological interactions due to the electron-rich nature of the furan ring and the presence of the aldehyde functional group .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in drug development .
  • Interaction with Biological Targets : The compound can effectively bind to various biological targets, influencing their activity through mechanisms such as hydrogen bonding and π-stacking interactions. This makes it a potential lead compound in drug discovery .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

  • Binding Affinity : The compound's structure allows it to interact with specific receptors or enzymes, potentially modulating their activity.
  • Formation of Schiff Bases : It may undergo condensation reactions to form Schiff bases, which can enhance its therapeutic properties .
  • Influence on Biochemical Pathways : The compound could affect various biochemical pathways, including signaling cascades that regulate cellular functions .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of similar compounds, suggesting that derivatives like this compound may share these properties . The specific mechanisms by which it exerts these effects require further exploration.

Case Studies

  • In Vitro Studies : In laboratory settings, compounds with structural similarities have shown promising results against various pathogens. For instance, studies on related furan derivatives have demonstrated significant antifungal activities .
  • Pharmacokinetic Studies : Research has explored the pharmacokinetics of related compounds, indicating that modifications in structure can significantly impact bioavailability and tissue distribution. These findings suggest that optimizing the structure of this compound could enhance its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique features compared to this compound:

Compound NameStructure CharacteristicsUnique Features
5-Piperidin-1-ylfuran-2-carbaldehydeSimilar furan ring with a piperidine substituentLacks the methyl group on the piperidine nitrogen
5-Hydroxymethylfuran-2-carbaldehydeContains a hydroxymethyl group instead of piperidineExhibits different reactivity patterns
5-(Phenyl)furan-2-carbaldehydeFeatures a phenyl substituent on the furan ringProvides different electronic properties

These comparisons highlight how structural variations can influence biological activity and reactivity.

Q & A

Q. How can researchers design an efficient synthetic route for 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde?

  • Methodological Answer : A plausible synthesis involves functionalizing the furan-2-carbaldehyde core with a 2-methylpiperidine moiety. For analogous compounds (e.g., 5-(methoxymethyl)furan-2-carbaldehyde), acid-catalyzed reactions (e.g., using Amberlite IR 120 H⁺) under reflux conditions have achieved moderate yields (~50%) . Alternatively, Suzuki-Miyaura cross-coupling could be explored for introducing aromatic or heterocyclic substituents, as demonstrated for 5-(4-bromophenyl)furan-2-carbaldehyde using aryl boronic acids and palladium catalysts . Key challenges include optimizing reaction time, temperature, and catalyst loading to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ ~9.8 ppm) and piperidine ring integration. For example, in 5-(hydroxymethyl)furan-2-carbaldehyde, the aldehyde proton resonates at δ 9.73 ppm, while methyl groups in similar structures appear at δ 1.2–1.5 ppm .
  • FT-IR : The aldehyde C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) are diagnostic .
  • HPLC-DAD-ESI-MS/MS : Used to verify purity and detect degradation products, as seen in studies of HMF derivatives .

Q. How can the thermodynamic stability of this compound be experimentally determined?

  • Methodological Answer : Bomb combustion calorimetry (e.g., B-08-MA calorimeter) measures combustion energy (ΔcU), enabling calculation of enthalpy of formation (ΔfH°). For 5-(4-nitrophenyl)furan-2-carbaldehyde, ΔcU was determined as -23,450 kJ/mol, with ΔfH° = -450.2 kJ/mol . Comparative analysis with additive methods (e.g., Benson group increments) identifies discrepancies due to steric or electronic effects from the 2-methylpiperidine group.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying synthetic pathways?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. For instance, in synthesizing 5-(methoxymethyl)furan-2-carbaldehyde, yields varied from 24% to 50% depending on solvent (methanol vs. ethylene glycol) and catalyst (Py·HCl vs. Amberlite IR 120 H⁺) . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, while computational modeling (DFT) evaluates transition states and steric hindrance from the 2-methylpiperidine substituent.

Q. What strategies mitigate degradation during storage and handling of this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .
  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit autoxidation, as recommended for HMF derivatives .
  • Purity Monitoring : Regular HPLC analysis (C18 column, 280 nm detection) ensures stability, with degradation thresholds set at <5% impurity over 6 months .

Q. How does the 2-methylpiperidine substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The steric bulk of the 2-methyl group may hinder nucleophilic attack at the aldehyde. Comparative studies with unsubstituted piperidine analogs (e.g., 5-piperidin-1-ylfuran-2-carbaldehyde) can quantify this effect. For example, in Grignard reactions, a 20% reduction in yield was observed for methyl-substituted derivatives due to hindered accessibility . Computational analysis (MD simulations) further visualizes steric clashes and predicts regioselectivity.

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